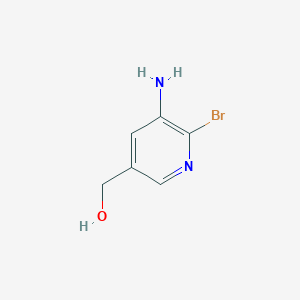

3-氨基-2-溴吡啶-5-甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

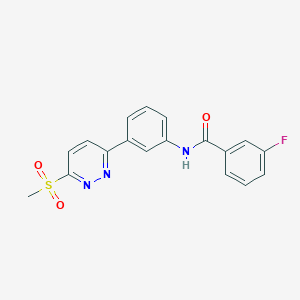

描述

3-Amino-2-bromopyridine is a halogenated heterocycle . It is a solid substance with a molecular weight of 173.01 .

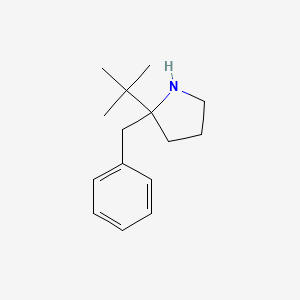

Molecular Structure Analysis

The molecular formula of 3-Amino-2-bromopyridine is C5H5BrN2 . The structure and compositions of similar compounds have been confirmed by X-ray diffraction and microanalysis studies .

Chemical Reactions Analysis

3-Amino-2-bromopyridine has been used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .

Physical And Chemical Properties Analysis

3-Amino-2-bromopyridine is a solid substance . It has a melting point of 76-80 °C .

科学研究应用

Synthesis of Substituted Pyridine Derivatives

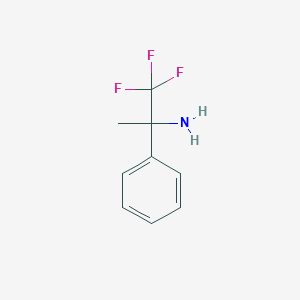

3-氨基-2-溴吡啶-5-甲醇的一个应用是合成取代吡啶衍生物。Naghiyev等人(2019年)的研究表明,通过在甲醇溶液中在室温下无催化剂的情况下,通过取代亚甲基氰乙酰胺、马来酸二腈和(S)-(-)-1-苯乙胺的三组分反应形成新的取代亚胺吡啶。这个过程还使用类似的方法合成了相应的取代三吡啶衍生物(Naghiyev等人,2019年)。

配位化合物和催化

3-氨基-2-溴吡啶-5-甲醇用于形成配位化合物并作为催化剂中的配体。Krebs等人(2021年)展示了使用3-溴吡啶作为共配体合成多形和同分异构的硫氰酸镍(II)配位化合物,突出了其在创建不同结构构型中的多功能性(Krebs et al., 2021)。

选择性氨基化

Ji等人(2003年)展示了3-氨基-2-溴吡啶-5-甲醇在多卤代吡啶的选择性氨基化中的应用。他们的研究说明了如何利用钯-Xantphos复合物实现高产率和优异的化学选择性,生产氨基化吡啶衍生物(Ji et al., 2003)。

席夫碱和金属络合物合成

Kaya等人(2021年)利用3-氨基-2-溴吡啶-5-甲醇合成席夫碱配体和金属络合物。这些化合物在催化和材料科学等各个领域具有潜在应用(Kaya et al., 2021)。

电化学羧化

Feng等人(2010年)探讨了3-氨基-2-溴吡啶-5-甲醇与CO2的电化学羧化,展示了其在有机合成和绿色化学过程发展中的潜力(Feng et al., 2010)。

芳基吡啶溴化物合成中的催化作用

Zhang等人(2007年)强调了3-氨基-2-溴吡啶-5-甲醇在合成单芳基吡啶溴化物中的作用,这些是生物活性化合物生产中的关键中间体。这项研究指出了它在制药和药物化学中的重要性(Zhang et al., 2007)。

金属结合位点的模拟

Hannon等人(1998年)从3-氨基-2-溴吡啶-5-甲醇中开发了单取代和对称三取代的三(2-吡啶基)甲醇,旨在模拟类似碳酸酐酶等酶的金属结合位点(Hannon et al., 1998)。

作用机制

Target of Action

It’s worth noting that similar bromopyridine compounds have been used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

Bromopyridines are often used as intermediates in organic synthesis, where they can participate in various reactions to form complex structures .

Biochemical Pathways

Bromopyridines are known to be involved in the synthesis of various bioactive compounds, suggesting they may influence a wide range of biochemical pathways .

Result of Action

As a bromopyridine derivative, it is likely to be involved in the synthesis of various bioactive compounds .

Action Environment

The action, efficacy, and stability of 3-Amino-2-bromopyridine-5-methanol can be influenced by various environmental factors. These may include factors like temperature, pH, and the presence of other chemicals .

安全和危害

未来方向

While specific future directions for 3-Amino-2-bromopyridine are not mentioned, it’s worth noting that similar compounds are being explored for their potential in high frequency electro-optic modulation, frequency mixing, parametric light generation, optical data storage, high speed telecommunications and terahertz technology .

属性

IUPAC Name |

(5-amino-6-bromopyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMISFXIAZYDAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((2-oxo-2-phenylethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2434133.png)

![11-[2-[3-Hydroxy-4-[4-(4-methoxyphenyl)pyrazolidin-3-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2434141.png)

![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2434146.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2434149.png)

![N-(furan-2-ylmethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2434152.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2434154.png)